molecular formula C10H13ClN4 B1472950 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1803581-71-6

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1472950
CAS No.: 1803581-71-6
M. Wt: 224.69 g/mol
InChI Key: AEIAEEAZECMTBS-UHFFFAOYSA-N
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Description

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, a structural feature of this compound, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that the compound may interact with its targets through similar mechanisms, potentially forming bonds with target molecules and inducing changes in their structure or function.

Biochemical Pathways

Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives , it is likely that this compound may influence multiple biochemical pathways, potentially including those involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.

Pharmacokinetics

Compounds containing the 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic, pharmacological, and toxicological properties .

Result of Action

Given the diverse pharmacological activities associated with 1,2,4-triazole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels, potentially including alterations in cell proliferation, inflammation, oxidative stress, viral replication, and enzymatic activity.

Action Environment

It’s known that the activation barrier of the reaction involving this compound can be overcome under certain conditions, such as heating . This suggests that environmental factors such as temperature may influence the compound’s action.

Biochemical Analysis

Biochemical Properties

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The compound has been shown to interact with kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition or modulation of their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways. Additionally, the compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in cellular processes can lead to varied outcomes, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as kinases and demethylases, leading to inhibition or activation of these enzymes . This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of pathogenic enzymes and modulation of cellular processes . At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall pharmacological activity of the compound. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can influence its efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-6-9(10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIAEEAZECMTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.